DL-Valine-d2
Description
Significance of Stable Isotopes in Tracing Biological Pathways
Stable isotopes are non-radioactive forms of elements that can be used to label molecules for research purposes. scitechnol.com Their use offers a safe and effective way to track the fate of compounds within biological systems. scitechnol.com By introducing a molecule labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a cell or organism, scientists can follow its transformation and incorporation into various metabolites. nih.govsilantes.com This provides invaluable information about the intricate network of biochemical reactions that constitute an organism's metabolism. creative-proteomics.com Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules, providing a detailed map of metabolic fluxes. nih.govsilantes.com
Role of Deuterium in Isotopic Labeling Strategies
Deuterium (²H), a stable isotope of hydrogen, plays a crucial role in isotopic labeling. musechem.com Its chemical behavior is very similar to that of hydrogen, but its greater mass can lead to a phenomenon known as the kinetic isotope effect. This effect can enhance the metabolic stability of a drug molecule by slowing down the rate of metabolic degradation at the site of deuteration. musechem.comnih.gov Deuterium-labeled compounds are also invaluable as internal standards in mass spectrometry, allowing for precise quantification of molecules in complex biological samples. musechem.com Furthermore, deuterium's unique properties make it a powerful tool in NMR spectroscopy for elucidating the three-dimensional structures of biomolecules. silantes.com
Rationale for Deuteration at the 2,3-Positions of Valine
The specific deuteration of valine at the 2 and 3 positions (DL-Valine-2,3-D2) is a targeted strategy to probe specific aspects of its metabolism. The C-H bonds at these positions are directly involved in the enzymatic reactions of valine catabolism. By replacing hydrogen with deuterium at these sites, researchers can investigate the kinetic isotope effects on these metabolic pathways. This selective labeling allows for a more detailed examination of the enzymes and mechanisms involved in the breakdown of valine. Furthermore, this specific labeling pattern can be used in NMR-based studies to probe the structure and dynamics of proteins and other biological macromolecules where valine is incorporated. isotope.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3-dideuterio-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-NMQOAUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Incorporation for Dl Valine 2,3 D2
Historical Overview of Deuterated Amino Acid Synthesis
The preparation of deuterated amino acids has evolved significantly over the decades. Early methods often lacked specificity or were unsuitable for large-scale preparation. publish.csiro.au Initial approaches included acid-base catalyzed hydrogen-deuterium exchange (HDX) reactions and the reduction of appropriate precursors. publish.csiro.aumdpi.com For instance, base-catalyzed methods were used to prepare α-deuterated glycine (B1666218) and alanine, though often with low yields. publish.csiro.au
The need for optically pure and specifically labeled amino acids led to the development of more sophisticated techniques. iaea.org A 1995 review systematized the available methods into several categories: purely synthetic routes, chemo-enzymatic methods, biosynthetic approaches, and various deuterium (B1214612) exchange reactions. iaea.org Early chemical transamination methods, using catalysts like pyridoxal, were explored for α-position deuteration with yields around 70%. publish.csiro.au The development of these methods was driven by the growing use of deuterated compounds as biological tracers and for the structural analysis of proteins. chemrxiv.orgmdpi.com The traditional method for producing deuterated compounds involved growing microorganisms on media containing high concentrations of heavy water (D₂O) and deuterated carbon sources. iiste.org This biosynthetic approach allows for the production of a wide range of deuterated biomolecules, including amino acids, where hydrogen atoms are extensively replaced by deuterium. iiste.org
Targeted Synthesis Approaches for DL-Valine-2,3-D2
Synthesizing DL-Valine-2,3-D2 requires precise control over the sites of deuterium incorporation. Modern synthetic chemistry offers several powerful strategies to achieve this, ranging from stereospecific catalysis to enzymatic transformations.
Achieving stereocontrol in deuteration is critical for producing specific isotopomers. For valine, this involves targeting both the α- and β-carbons.
α-Deuteration: An efficient method for the site-selective and stereoselective synthesis of α-deuterated chiral amino acids involves using readily available amino acids as starting materials. acs.org For instance, an N-isobutyryl-protected valine derivative, when treated with sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD), can yield the α-deuterated product with high enantiomeric purity (93% ee) and deuterium level (DL). acs.org Another approach involves dynamic kinetic resolution (DKR) via the formation of nickel(II) complexes derived from unprotected amino acids, which allows for interconversion between (S) and (R) enantiomers and results in α-deuterated amino acids with up to 99% deuteration. rsc.org
β-Deuteration: The synthesis of selectively β-deuterated amino acids is notably challenging. nih.govresearchgate.net It has traditionally been accomplished through multi-step synthesis starting from selectively deuterated building blocks. nih.gov The stereospecificity of enzymatic reactions has also been harnessed; for example, studies on the metabolism of valine by Pseudomonas putida explored the stereospecific incorporation of deuterium from (3R)- and (3S)-[3-²H]isobutyrate into the valine molecule. tandfonline.com
A summary of stereoselective deuteration results for valine derivatives is presented below.
| Starting Material | Method | Reagents | Deuterated Position(s) | Deuterium Level (%) | Enantiomeric Excess (%) | Reference |
| N-isobutyryl-valine derivative (7e) | Enantioretentive α-deuteration | NaOEt, EtOD | α | Good | 93 | acs.org |
| Racemic Valine | Dynamic Kinetic Resolution | Ni(II) complex, D₂O | α | up to 99 | High | rsc.org |
| (3R)-[3-²H]Isobutyrate | Enzymatic Conversion | Pseudomonas putida | β | - | Stereospecific | tandfonline.com |
A common and effective strategy for isotopic labeling involves supplying a deuterated precursor to a biological or chemical system capable of converting it into the target molecule. For valine, α-ketoisovaleric acid is the direct precursor.
In biosynthetic approaches, particularly for producing proteins for NMR analysis, specific protonation of methyl groups in isoleucine, leucine (B10760876), and valine is achieved by adding α-keto acid precursors to a D₂O-based cell culture medium. isotope.com Specifically, adding α-ketoisovaleric acid to an E. coli culture in D₂O medium leads to the synthesis of leucine and valine with protonated methyl groups while the rest of the protein remains deuterated. isotope.comnih.gov This "reverse labeling" approach can be adapted to produce deuterated valine by using a deuterated α-keto acid precursor. For example, (3-²H)-ketoisovalerate can be prepared by treating α-ketoisovalerate with an alkaline D₂O buffer. nih.gov This deuterated precursor can then be used in fermentation to produce valine residues deuterated at specific positions. nih.gov
Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis, offering powerful routes to deuterated amino acids. iaea.org These methods often use D₂O as an inexpensive deuterium source and operate on free amino acids, avoiding complex protection/deprotection steps. nih.govacs.org
A dual-enzyme system, consisting of an aminotransferase (DsaD) and a partner protein (DsaE), has been shown to catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of various amino acids, including valine. nih.govnih.govwisc.edu When DsaD is used alone, deuteration occurs exclusively at the Cα position with high incorporation (85–95%) and retention of configuration (>99% ee). nih.govwisc.edu However, when paired with DsaE, the system also catalyzes H/D exchange at the Cβ position. acs.orgnih.gov For aliphatic amino acids like valine, this dual-protein catalysis results in high deuterium incorporation at both Cα (95%) and Cβ (84–93%). nih.govwisc.edu
The results for the enzymatic deuteration of valine are summarized in the table below.
| Enzyme System | Substrate | Deuterated Position(s) | Cα D-incorporation (%) | Cβ D-incorporation (%) | Reference |
| DsaD | L-Valine | α | 85-95 | - | nih.govwisc.edu |
| DsaD / DsaE | L-Valine (31) | α, β | High | 88-99 | wisc.edu |
Palladium catalysts are highly effective for H/D exchange reactions and have been adapted for the deuteration of amino acids. mdpi.comresearchgate.net These protocols can offer high efficiency and site-selectivity.
A significant challenge has been the deuteration at the β-position of amino acids. researchgate.netacs.orgosti.govnih.gov A recently developed protocol utilizes a palladium catalyst for the H/D exchange of an N-protected amino amide, which can then be converted to the β-deuterated amino acid. researchgate.netacs.orgosti.gov This method involves using Pd(OAc)₂ as the catalyst, heavy water as the deuterium source, and 8-aminoquinoline (B160924) as an auxiliary directing group. acs.org While this protocol was not explicitly demonstrated for valine, it was shown to be effective for other amino acids, though steric hindrance was noted as a potential issue for substrates like valine in similar systems. researchgate.net
Another environmentally benign method uses a Pd/C-Al-D₂O catalytic system, where D₂ gas is generated in situ. mdpi.com This system has been used to deuterate various substrates, including amino acids, with high selectivity and efficiency under microwave-assisted conditions. mdpi.com
The proposed mechanism for palladium-catalyzed β-deuteration involves the formation of a cyclopalladium complex, followed by H/D exchange involving deuterated acetic acid (formed from D₂O), and subsequent cleavage of the C-Pd bond to install the deuterium atom. acs.org
Reductive amination of an α-keto acid precursor is a direct and atom-efficient route to α-deuterated amino acids. rsc.org This approach installs the nitrogen atom and the α-deuterium simultaneously, creating the chiral center in a single step. rsc.orgresearchgate.net
A biocatalytic platform combining an amino acid dehydrogenase (AADH) with an H₂-driven system for in situ generation of the deuterated cofactor [4-²H]-NADH has been developed. rsc.org This method uses inexpensive D₂O as the deuterium source and H₂ as a clean reductant, avoiding the need for pre-labeled and costly reducing agents. chemrxiv.orgrsc.org The AADH enzyme catalyzes the reductive amination of the α-keto acid (e.g., α-ketoisovalerate for valine) to the corresponding α-deuterated L-amino acid with high stereoselectivity. rsc.orgmdpi.com This strategy has been successfully applied to synthesize L-[α-²H,¹⁵N]-leucine and L-[α-²H,¹⁵N, β-²H₂]-phenylalanine, demonstrating its applicability to a range of amino acids. chemrxiv.org
Separately, a bio-inspired calcium(II)/HFIP-catalyzed reductive deuteration-amination of keto acids using a d₂-Hantzsch ester as the deuterium source has been reported to deliver N-α-deuterated amino acid motifs with over 99% deuteration efficiency. researchgate.net
Isotopic Purity and Regioselectivity Assessment in Synthesis
A variety of sophisticated analytical techniques are employed to verify these critical parameters. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and various forms of Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for determining the specific sites of deuterium incorporation. In an unlabeled valine molecule, protons attached to the alpha-carbon (C2) and beta-carbon (C3) would produce characteristic signals in the spectrum. In a successfully synthesized DL-Valine-2,3-D2 molecule, the absence or significant reduction of these signals provides direct evidence of deuteration at these positions. Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment within the molecule.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the isotopic enrichment of the sample. By comparing the mass-to-charge ratio (m/z) of the labeled valine to its unlabeled counterpart, the degree of deuterium incorporation can be precisely quantified.
High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition). pitt.edu A computational method that predicts the isotope distributions across a range of enrichments can be compared to the experimental data from Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) to accurately determine the level of enrichment. pitt.edu
Another specialized technique is Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS). In this method, the sample is first separated by gas chromatography, then combusted to convert the analyte into simple gases (like CO2 and H2O). The isotopic ratios of these gases are then measured by an isotope ratio mass spectrometer. This technique provides high precision for determining isotopic enrichment, even at low levels. nih.gov Chemical ionization mass spectrometry is another established method for determining the stable isotopic enrichment in individual amino acids. nih.gov
The combination of these methods provides a comprehensive characterization of the synthesized DL-Valine-2,3-D2, ensuring its suitability for use in research applications where precise isotopic labeling is paramount.
Table 1: Analytical Techniques for Isotopic Purity and Regioselectivity Assessment
| Technique | Purpose | Key Findings from Research |
|---|---|---|
| ¹H NMR | Determines sites of deuteration (Regioselectivity) | Absence of signals corresponding to H-2 and H-3 protons confirms successful labeling. |
| ²H NMR | Directly detects deuterium atoms (Regioselectivity) | Provides direct evidence of deuterium incorporation at specific molecular positions. |
| HRMS | Quantifies isotopic enrichment (Purity) | Accurately measures the mass difference due to deuteration and can distinguish between various isotopologues. pitt.edu |
| GC/C/IRMS | High-precision quantification of isotopic enrichment (Purity) | A robust method for measuring isotopic enrichment at low levels by analyzing the isotope ratios of combustion products. nih.gov |
Scale-Up Considerations for DL-Valine-2,3-D2 Production for Research
Scaling up the production of DL-Valine-2,3-D2 from laboratory-scale synthesis to quantities sufficient for broad research use presents several challenges. The process requires careful optimization of reaction parameters, consideration of starting material accessibility, and implementation of robust purification strategies.
Synthetic Route Optimization: A common route for synthesizing racemic valine involves the bromination of isovaleric acid, followed by amination to form the amino acid. chemicalbook.com For the deuterated analogue, this would require using deuterated starting materials or introducing deuterium during the synthesis. The efficiency of each reaction step, including catalyst selection, temperature, pressure, and reaction time, must be re-optimized for larger batch sizes to maintain high yields and regioselectivity. The management of reaction exotherms and the handling of reagents on a larger scale become critical safety and quality considerations.
Deuterium Source and Incorporation: The accessibility and cost of the deuterium source are major factors in scale-up. Heavy water (D₂O) is a common source of deuterium for labeling non-essential amino acids. researchgate.net Biotechnological approaches using engineered microorganisms offer a promising avenue for scale-up. Strains of Escherichia coli or Corynebacterium glutamicum can be cultured in minimal media where D₂O replaces H₂O, leading to the incorporation of deuterium into the amino acids during their biosynthesis. nih.goveurisotop.com This method can be cost-effective for large-scale production, but requires significant investment in fermentation technology and process control to maximize the yield and isotopic enrichment of the target compound. nih.gov Optimizing the microbial strain to enhance the specific production of valine is also a key step. nih.gov
Purification and Quality Control: As production volume increases, purification becomes more complex. The final product must be separated from unreacted starting materials, reaction byproducts, and any incompletely deuterated species. Techniques such as large-scale chromatography and recrystallization must be developed and validated. The purity of the final product must be rigorously assessed using the analytical methods described in the previous section (NMR, MS) to ensure that each batch meets the required specifications for both chemical and isotopic purity (e.g., ≥98%). ckisotopes.com The development of efficient and scalable purification processes is crucial for providing researchers with a consistent and reliable supply of high-purity DL-Valine-2,3-D2.
Table 2: Key Considerations for Scale-Up Production
| Factor | Challenge | Potential Solution |
|---|---|---|
| Reaction Conditions | Maintaining optimal yield and regioselectivity at larger volumes. Managing heat and mass transfer. | Process optimization studies (e.g., Design of Experiments), use of appropriate reactor technology. |
| Starting Materials | Cost and availability of deuterated precursors for chemical synthesis. | Development of efficient routes from cheaper starting materials; exploring biosynthetic routes. |
| Deuterium Incorporation | Achieving high isotopic enrichment consistently in large batches. | Use of biosynthetic methods with engineered microorganisms in D₂O-based media. nih.goveurisotop.com |
| Purification | Efficiently removing impurities to achieve high chemical and isotopic purity. | Development of scalable chromatography and recrystallization protocols. |
| Quality Control | Ensuring batch-to-batch consistency and meeting research-grade specifications. | Stringent implementation of analytical methods (NMR, HRMS) for every batch. pitt.edunih.gov |
Applications of Dl Valine 2,3 D2 in Metabolic Pathway Elucidation
Probing Protein Turnover and Synthesis Rates
The dynamics of protein synthesis and degradation are central to cellular health and disease. Stable isotope-labeled amino acids are instrumental in measuring these rates.
In a typical experiment to measure protein synthesis, a labeled amino acid is introduced into a biological system, and its rate of incorporation into newly synthesized proteins is measured. DL-Valine-2,3-D2 is a potential candidate for such studies. However, there are no documented instances of its use for quantifying de novo protein synthesis rates.
Measuring protein degradation is more complex than measuring synthesis. One common approach is a pulse-chase experiment, where proteins are first labeled with a stable isotope-labeled amino acid (the "pulse"), and then the rate of disappearance of the label from the protein pool is monitored over time (the "chase"). While this is a theoretical application for DL-Valine-2,3-D2, no studies have been found that utilize it for this purpose.
Studying Inter-Organelle and Inter-Tissue Metabolic Fluxes
Stable isotope tracers like DL-Valine-2,3-D2 are instrumental in quantifying the complex exchange of metabolites between different cellular compartments (inter-organelle) and between various organs and tissues (inter-tissue). This provides critical insights into systemic metabolism and the physiological interplay that maintains homeostasis.
The catabolism of branched-chain amino acids is distributed among different tissues, primarily muscle and liver. Skeletal muscle is responsible for the initial step of BCAA catabolism—transamination. However, the subsequent oxidative decarboxylation occurs at different rates across tissues. Using deuterated valine tracers, it is possible to follow the fate of valine's carbon skeleton and amino group as they are shuttled between tissues. For instance, after transamination in the muscle, the resulting branched-chain α-keto acid (BCKA), α-ketoisovalerate, can be either oxidized locally or released into circulation for uptake and metabolism by other tissues, such as the liver.
Studies using stable isotope-labeled valine in humans have allowed for the quantification of whole-body valine kinetics. By infusing a tracer and measuring its dilution in the plasma and the appearance of the label in metabolic end-products like CO2, researchers can calculate key metabolic rates. nih.gov These studies reveal the dynamic balance between valine's incorporation into protein, its release from protein breakdown, and its irreversible loss through oxidation. nih.govresearchgate.net This approach has been crucial in understanding how factors like diet and disease affect BCAA metabolism.
A key application is in understanding inter-organ amino acid exchange. For example, research has explored the metabolism of valine in liver and brain cells, hypothesizing that the liver can process valine into intermediate metabolites that are then used by the brain for energy. nih.gov By using labeled valine, studies have confirmed that downstream metabolites are indeed produced from valine in both liver and astrocyte cells, shedding light on potential nutritional interventions for conditions like traumatic brain injury. nih.gov
The following table illustrates the type of kinetic data that can be obtained from human studies using labeled valine, providing a quantitative look at its metabolic fate.
| Metabolic Parameter | Valine (μmol·kg⁻¹·h⁻¹) | Leucine (B10760876) (μmol·kg⁻¹·h⁻¹) |
| Carbon Flux (Total Turnover) | 80.3 | 86.6 |
| Oxidation Rate | 11.8 | 15.9 |
| Deamination Rate | 84.0 | 103.0 |
| Reamination Rate | 72.2 | 87.1 |
| This table presents representative data on the whole-body kinetics of valine and leucine in healthy men in a postabsorptive state, as determined by stable isotope tracer infusion studies. Data adapted from Staten et al., 1984. nih.gov |
Applications in Microbial and Plant Metabolism Research
The use of DL-Valine-2,3-D2 and other stable isotope-labeled amino acids extends to the study of microbial and plant systems, where they help to unravel complex biosynthetic and catabolic pathways.
Microbial Metabolism:
In microbiology, particularly in the field of metabolic engineering, understanding the flow of metabolites is essential for optimizing the production of desired compounds. L-Valine is produced commercially through microbial fermentation, primarily using bacteria like Corynebacterium glutamicum. nih.gov Stable isotope tracers are used to map the metabolic fluxes within these organisms to identify bottlenecks in production pathways and to rationally design strain improvements.
For example, tracer experiments with labeled valine in yeast have been used to investigate the partitioning of metabolic intermediates at key nodes. researchgate.net By analyzing the isotopic enrichment in proteinogenic amino acids and secreted products, researchers can determine what fraction of a substrate is channeled towards biomass production versus other metabolic fates, such as the synthesis of fusel alcohols in fermentation. researchgate.net This quantitative analysis is critical for optimizing fermentation processes in biotechnology. D-amino acids, including D-valine, are also known to be important components of bacterial cell walls and can be involved in regulating growth and spore germination. researchgate.netfrontiersin.org Tracing the metabolism of DL-Valine-2,3-D2 can help elucidate the specific roles and metabolic pathways of D-valine in these processes.
The table below shows an example of flux partitioning data from a stable isotope tracer experiment in a microorganism.
| Consumed Valine Fate | Fraction Recovered | Isotopic Enrichment (%) |
| Incorporated into Protein (as Valine) | 0.28 | 85 |
| Incorporated into Protein (as Leucine) | 0.02 | 10 |
| Converted to Isobutanol | 0.05 | 80 |
| This table illustrates how ¹³C-labeled valine was partitioned into different metabolic outputs during yeast fermentation. Data adapted from Crépin et al., 2012. researchgate.net |
Plant Metabolism:
Research has shown that high concentrations of valine can inhibit plant growth, possibly by disrupting the balance of other BCAAs like isoleucine. frontiersin.org Isotope tracing with DL-Valine-2,3-D2 can precisely map the metabolic consequences of such imbalances, showing how excess valine affects the synthesis and catabolism of related amino acids. Furthermore, studies on peach trees indicate that valine application can influence carbon and nitrogen metabolism, affecting the levels of sugars, starch, and proteins, as well as increasing the activity of enzymes like nitrate (B79036) reductase. mdpi.com Using a deuterated tracer would enable researchers to quantify the flux through these interconnected pathways and understand the regulatory mechanisms at play.
Dl Valine 2,3 D2 in Quantitative Metabolic Flux Analysis Mfa
Principles of Stable Isotope Tracing for MFA
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. numberanalytics.comvanderbilt.edu The core principle of MFA involves the use of stable isotope tracers to track the flow of atoms through metabolic pathways. vanderbilt.educreative-proteomics.comnih.gov Stable isotopes, such as deuterium (B1214612) (²H), ¹³C, and ¹⁵N, are non-radioactive variants of elements that can be incorporated into metabolic substrates. creative-proteomics.combiotech-pack.com When cells are cultured with a substrate labeled with a stable isotope, the isotope is incorporated into downstream metabolites, creating a unique labeling pattern. vanderbilt.edueurisotop.com This pattern is dictated by the activities of the metabolic pathways, and by measuring it, researchers can deduce the underlying metabolic fluxes. nih.govbiorxiv.org
Deuterium (²H), a stable isotope of hydrogen, is a versatile tracer in metabolic studies. mdpi.comresearchgate.net It can be introduced into biological systems through deuterated water (D₂O) or specifically labeled substrates like DL-Valine-2,3-D2. mdpi.comresearchgate.net The use of deuterium offers insights into pathways involving water utilization and the metabolism of components like fats. creative-proteomics.com The fundamental idea is that the labeling pattern of a metabolite at isotopic steady-state is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This allows for the determination of the relative contributions of different converging metabolic pathways to the production of a specific metabolite, provided these pathways generate substrates with distinct labeling patterns. nih.gov
The application of stable isotope labeling significantly expands the capabilities of traditional metabolic analysis by enabling the detailed examination of metabolic processes at a molecular level. creative-proteomics.com This has wide-ranging implications, from understanding metabolic diseases to optimizing biotechnological processes. creative-proteomics.com While ¹³C is a commonly used isotope due to its universal presence in bioorganic molecules, deuterium provides unique advantages and can be used in conjunction with other isotopes to gain a more comprehensive understanding of metabolic networks. rsc.orgnih.gov
Experimental Design for DL-Valine-2,3-D2 Tracing Experiments
The design of an effective isotope tracing experiment is crucial for obtaining accurate and precise metabolic flux data. mdpi.com Key considerations include the choice of the isotopic tracer, the biological system, and the duration of the labeling experiment. mdpi.comsci-hub.se
Stable isotope tracing experiments can be conducted in a variety of model systems, from cell cultures to whole organisms. frontiersin.org In cell culture systems, such as those using mammalian cells (e.g., CHO cells) or microorganisms, the environment can be precisely controlled. researchgate.netuclouvain.be For instance, cells can be grown in media where a standard nutrient is replaced with its isotopically labeled counterpart. creative-proteomics.commetwarebio.com For example, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), one population of cells is grown in a medium containing "heavy" amino acids labeled with stable isotopes. creative-proteomics.commetwarebio.com
Whole organism models, including animals and humans, are also used for in vivo metabolic studies. eurisotop.comresearchgate.net In these experiments, a deuterated compound can be administered, and its metabolic fate can be tracked over time by analyzing biological samples. scispace.com For example, deuterated water (D₂O) has been used to study protein synthesis in rodents, non-human primates, and humans. nih.gov The choice of model system depends on the specific research question and the metabolic pathways of interest.
The selection of the isotope labeling strategy is a critical step in MFA. mdpi.com This includes choosing the specific labeled substrate, its level of enrichment, and whether to use single or multiple tracers. mdpi.commetwarebio.com DL-Valine-2,3-D2 provides a specific deuterium label that can be traced through valine-related metabolic pathways. eurisotop.com The use of specifically labeled precursors like α-ketoisovalerate can target the labeling of particular amino acids like leucine (B10760876) and valine. portlandpress.com
Parallel labeling experiments, where different isotopic tracers are used in separate experiments, can significantly improve the resolution of metabolic fluxes, especially in complex metabolic models. mdpi.comd-nb.info For instance, using ¹³C-glucose tracers can provide detailed information about glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while ¹³C-glutamine tracers are better for resolving fluxes in the TCA cycle. d-nb.info Combining data from multiple tracers, such as deuterium and ¹³C, in a unified model can provide a more comprehensive picture of metabolism. nih.gov
Time-course studies are also essential to determine when the system reaches an isotopic steady state, a condition where the isotopic labeling of intracellular metabolites remains constant over time. d-nb.info The time required to reach this state depends on the turnover rates of the metabolite pools. d-nb.info If the system does not reach a steady state, more advanced non-stationary MFA techniques are required for data analysis. sci-hub.sed-nb.info
Table 1: Examples of Isotope Labeling Strategies in MFA
| Labeling Strategy | Tracer Example | Target Pathway(s) | Reference(s) |
|---|---|---|---|
| Single Labeling | [¹³C]-glucose | Glycolysis, Pentose Phosphate Pathway | metwarebio.comd-nb.info |
| Parallel Labeling | [¹³C]-glucose + [¹³C]-glutamine | Glycolysis, PPP, TCA Cycle | mdpi.comd-nb.info |
| Deuterium Labeling | D₂O | Protein synthesis, Fat metabolism | creative-proteomics.comresearchgate.netnih.gov |
Computational Modeling and Data Integration for MFA
The final step in MFA is the use of computational models to translate the experimental isotope labeling data into metabolic flux values. numberanalytics.commdpi.com This involves creating a mathematical representation of the metabolic network and using specialized algorithms to estimate the fluxes that best fit the measured data. nih.govbiorxiv.org
A comprehensive metabolic network model is the foundation of any MFA study. mdpi.comd-nb.info This model consists of a set of biochemical reactions that describe the metabolic capabilities of the organism or cell type being studied. uclouvain.be For MFA, this model must also include the atom transitions for each reaction to accurately simulate the flow of isotopes through the network. researchgate.net
When using deuterium tracers like DL-Valine-2,3-D2, the model must account for the specific incorporation and exchange of deuterium atoms in metabolic reactions. mdpi.comosti.gov The development of such models can be complex, as it requires detailed knowledge of the underlying biochemistry and enzyme mechanisms. mdpi.com The complexity of the model will depend on the scope of the study and the available experimental data. d-nb.info For example, a unified model can be developed to integrate data from both deuterium and ¹³C tracers simultaneously. nih.gov
Once a metabolic network model and experimental labeling data are available, flux estimation algorithms are used to calculate the intracellular fluxes. mdpi.com These algorithms work by simulating the isotopic labeling patterns for a given set of fluxes and comparing them to the experimentally measured patterns. biorxiv.orgmdpi.com The fluxes are then adjusted iteratively to minimize the difference between the simulated and experimental data, ultimately finding the flux distribution that provides the best fit. mdpi.com
Several software applications are available to perform these complex calculations. rsc.orgd-nb.info Many of these programs utilize optimization algorithms like gradient descent or differential evolution to find the best-fit flux values. nih.gov More recently, machine learning approaches, such as neural networks, have been developed to streamline and accelerate the process of flux quantitation from complex isotope labeling patterns. biorxiv.org These advanced computational tools are essential for handling the large and complex datasets generated in modern MFA experiments. biorxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| DL-Valine-2,3-D2 |
| Deuterium |
| ¹³C |
| ¹⁵N |
| D₂O |
| Valine |
| Leucine |
| α-ketoisovalerate |
| ¹³C-glucose |
Isotopic Enrichment Measurement Techniques in MFA
The accurate measurement of isotopic enrichment is a cornerstone of metabolic flux analysis (MFA), providing the raw data from which metabolic fluxes are calculated. nih.govresearchgate.net The choice of analytical technique is critical and depends on the specific requirements of the study, including the metabolites of interest, the desired sensitivity, and the type of isotopic information needed. creative-proteomics.com For deuterated compounds like DL-Valine-2,3-D2, several powerful techniques are employed to determine the extent and position of isotope labeling in various metabolites. These techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, offer complementary information for a comprehensive understanding of metabolic pathways. researchgate.netchempep.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Valine and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of isotopic enrichment in metabolites, including amino acids like valine. researchgate.netresearchgate.net This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net In the context of MFA, GC-MS is particularly valuable for determining the mass isotopomer distributions of proteinogenic amino acids derived from cell culture hydrolysates. researchgate.net
For the analysis of amino acids such as valine, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids. researchgate.net
Once derivatized, the sample is injected into the GC, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). researchgate.netresearchgate.net The resulting charged fragments are separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated.
The use of deuterated standards, such as DL-Valine-2,3-D2, allows for the precise quantification of their unlabeled counterparts. nih.gov However, it is important to consider potential chromatographic isotope effects, where deuterated compounds may have slightly different retention times than their non-deuterated analogs. nih.gov For instance, studies have shown that deuterium atoms can weaken the interaction of molecules with the GC column's stationary phase. nih.gov
Table 1: Example GC-MS Parameters for Amino Acid Analysis
| Parameter | Setting |
| GC Column | DB-17MS (30 m, 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Pulsed splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 100°C, hold for 2 min, ramp at 15°C/min to 220°C, hold for 15 min |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan |
This table presents a generalized set of parameters. Specific conditions may vary based on the instrument and application.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile tool in metabolic flux analysis, offering several advantages over GC-MS for certain applications. creative-proteomics.comwellcomeopenresearch.org A key benefit of LC-MS is that it often does not require derivatization of the analytes, which can simplify sample preparation and avoid potential biases introduced during the derivatization process. creative-proteomics.com This is particularly useful for analyzing a wide range of metabolites with varying chemical properties.
LC-MS typically employs soft ionization techniques, such as electrospray ionization (ESI), which minimizes the fragmentation of molecules during the ionization process. creative-proteomics.com This results in a mass spectrum that is dominated by the molecular ion, providing clear information about the molecular weight of the metabolite and its isotopologues. For more detailed structural information, tandem mass spectrometry (LC-MS/MS) can be utilized, where the molecular ion is fragmented in a controlled manner to produce characteristic product ions. wellcomeopenresearch.org
This technique is highly sensitive, allowing for the detection of low-abundance metabolites, and can be used to analyze a broad spectrum of compounds, including amino acids, organic acids, and nucleotides. creative-proteomics.comwellcomeopenresearch.org In the context of using DL-Valine-2,3-D2 as a tracer, LC-MS can be used to track the incorporation of deuterium into valine itself and into downstream metabolites in various biological matrices. mdpi.com
A study on the simultaneous determination of L- and D-amino acids in proteins utilized LC-MS/MS in combination with hydrolysis in deuterated acid to accurately measure racemization. mdpi.com This highlights the capability of LC-MS to distinguish between isotopically labeled and unlabeled species with high precision. mdpi.com
Table 2: Comparison of GC-MS and LC-MS in Metabolic Flux Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Often required for volatile compounds like amino acids. creative-proteomics.com | Generally not required. creative-proteomics.com |
| Ionization Technique | Hard ionization (e.g., Electron Ionization), extensive fragmentation. researchgate.net | Soft ionization (e.g., Electrospray Ionization), minimal fragmentation. creative-proteomics.com |
| Sensitivity | Generally lower than LC-MS. creative-proteomics.com | High sensitivity, suitable for low-abundance metabolites. creative-proteomics.com |
| Primary Application in MFA | Analysis of proteinogenic amino acids and other stable metabolites. creative-proteomics.com | Analysis of less stable and less abundant metabolic intermediates. creative-proteomics.com |
| Isotopomer Information | Provides mass isotopomer distributions from fragmentation patterns. researchgate.net | Provides mass of primary ions; tandem MS (MS/MS) needed for fragmentation. creative-proteomics.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotope Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for analyzing isotopic labeling patterns in metabolites. nih.gov Unlike mass spectrometry, which measures the mass-to-charge ratio of ions, NMR detects the magnetic properties of atomic nuclei. nih.gov This allows for the determination of the specific position of an isotope within a molecule, providing valuable insights into the activities of specific metabolic pathways. nih.gov
In the context of using deuterated tracers like DL-Valine-2,3-D2, NMR can be used to monitor the incorporation of deuterium into various metabolites. Isotopically labeled metabolites produce distinct NMR signals compared to their unlabeled counterparts due to differences in nuclear spin properties. nih.gov By analyzing the NMR spectrum, researchers can identify the labeled metabolites and quantify the degree of isotopic enrichment at specific atomic positions. nih.gov
For example, the development of new isotope labeling strategies, including partial or uniform deuteration of large proteins, has significantly advanced NMR studies of high-molecular-weight proteins. unl.pt These methods improve the relaxation properties of the remaining protons, leading to higher resolution and sensitivity in the NMR spectra. unl.pt While traditionally less sensitive than MS, advancements in NMR technology, such as higher field strengths and cryogenically cooled probes, have enhanced its utility in metabolic studies.
The ability of NMR to provide positional isotopic information is a key advantage, complementing the mass distribution data obtained from MS. nih.gov This detailed information is crucial for accurately resolving fluxes through complex and interconnected metabolic pathways.
Structural Biology and Spectroscopic Investigations Utilizing Dl Valine 2,3 D2
Deuteration for Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a fundamental strategy in NMR spectroscopy for simplifying complex spectra and improving the quality of structural and dynamic data, particularly for large biomolecules. biorxiv.org The replacement of protons with deuterons in non-exchangeable positions of a protein can revolutionize NMR structural biology by significantly extending the molecular weight limit of systems that can be studied. biorxiv.org DL-Valine-2,3-D2 is utilized in these approaches, where its deuterons replace protons at the Cβ and Cγ positions of valine residues.
Applications in Protein Structure Determination
The determination of high-resolution protein structures by NMR is often hampered by spectral complexity and signal overlap, especially in larger proteins. Selective isotope labeling, including the use of deuterated amino acids like valine, helps to alleviate these issues. By incorporating deuterated valine into a protein, the number of proton signals is reduced, simplifying the ¹H-NMR spectrum.
A common strategy involves the uniform deuteration of a protein while selectively incorporating protonated methyl groups of specific amino acids like Isoleucine, Leucine (B10760876), and Valine (ILV). mdpi.com This methyl-TROSY (Transverse Relaxation-Optimised Spectroscopy) approach is essential for NMR studies of large proteins. mdpi.com The use of precursors like 2-keto-3-[²H]-[¹³CH₃]₂-isovalerate allows for ¹³C-labeling of the methyl groups of both leucine and valine against a deuterated background, which significantly improves spectral quality and facilitates structure determination. mdpi.com
| Research Finding | Technique | Application in Protein Structure | Citation |
| Protein deuteration extends the molecular weight limit for NMR studies. | NMR Spectroscopy | Enables structural analysis of larger, more complex proteins. | biorxiv.org |
| Selective ILV methyl group ¹³C-labeling on a deuterated background simplifies spectra. | Methyl-TROSY NMR | Reduces signal overlap and enhances signal intensity for structural determination. | mdpi.com |
| Use of specific precursors allows for stereospecific labeling of valine and leucine methyl groups. | Isotope Labeling & NMR | Provides precise distance restraints for high-resolution structure calculation. | mdpi.com |
Probing Protein Dynamics and Conformational Changes
Proteins are not static entities; their functions are intrinsically linked to their dynamic motions and conformational changes. NMR spectroscopy is a uniquely powerful technique for investigating these dynamics at an atomic level. science.gov Deuteration strategies are critical for these studies, as they can reduce relaxation-based signal broadening, a major obstacle in studying large proteins.
Techniques such as relaxation dispersion NMR can be used to probe protein dynamics, and the simplification of spectra through deuteration is often a prerequisite. science.gov Furthermore, pulsed-field gradient NMR methods, like Diffusion-Ordered Spectroscopy (DOSY), can measure the translational diffusion of proteins, which is sensitive to conformational changes and protein-protein interactions. science.gov Combining selective isotope labeling with 2D ¹H-¹³C methyl-TROSY and DOSY allows for the study of diffusion properties and conformational changes even in large protein complexes. science.gov
Investigating Ligand-Protein Interactions
Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery and chemical biology. NMR is a primary tool for detecting and characterizing these interactions. mdpi.comlew.ro Deuteration of the protein is highly advantageous, as it simplifies the protein's ¹H-NMR spectrum, making it easier to observe the signals from the bound ligand. biorxiv.org
One powerful method involves using protein deuteration in combination with [¹H-¹H]-NOESY NMR to extract the ¹H chemical shift values of the ligand while it is bound to the protein. biorxiv.org The changes in the ligand's chemical shifts upon binding (Chemical Shift Perturbations, or CSPs) provide a wealth of information about the binding mode, including the identification of specific intermolecular interactions like CH-π interactions. biorxiv.orgresearchgate.net Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are also employed to screen for and characterize binding, where a simplified protein spectrum through deuteration can enhance the clarity of the results. mdpi.comlew.ro
| NMR Technique | Role of Deuteration | Information Gained | Citation |
| [¹H-¹H]-NOESY | Reduces protein signals, allowing clear observation of ligand signals. | Extracts chemical shifts of the bound ligand; identifies intermolecular contacts. | biorxiv.org |
| Chemical Shift Perturbation (CSP) | Simplifies the spectrum to accurately measure ligand CSPs. | Maps the binding interface and reveals the ligand's bound conformation. | biorxiv.orgresearchgate.net |
| Saturation Transfer Difference (STD) | Minimizes overlapping protein signals that could interfere with the STD effect. | Confirms binding between a ligand and a protein. | mdpi.comlew.ro |
Solvent Suppression and Resonance Assignment in NMR
In biological NMR, the intense signal from water (H₂O) can obscure the much weaker signals from the biomolecule of interest. While various solvent suppression pulse sequences exist, deuteration of the sample by preparing it in deuterium oxide (D₂O) is the most effective method, as it eliminates the bulk water signal and reduces exchangeable amide and hydroxyl protons. biorxiv.org
DL-Valine-2,3-D2 has been used specifically as an internal reference in a recovery correction technique for quantitative ¹H-NMR spectroscopy of biological extracts. science.govncc.go.jptargetmol.comncc.go.jp In a study involving perchloric acid (PCA) extraction of brain metabolites, researchers used DL-valine-2,3-d2 to correct for metabolite loss during the extraction process, thereby minimizing inter-assay variance. science.govscience.govresearchgate.net The equivalent recovery rates of DL-valine-2,3-d2 and an endogenous molecule (creatine) validated its use as a reliable internal standard for quantitative accuracy. science.govscience.govresearchgate.net This application, while not direct solvent suppression, showcases its utility in ensuring the quantitative integrity of NMR measurements, which is crucial for accurate resonance interpretation and assignment.
Mass Spectrometry-Based Proteomics with Deuterated Valine
Mass spectrometry has become an indispensable tool for proteomics, the large-scale study of proteins. ckisotopes.com Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. The use of stable isotopes, including deuterium-labeled amino acids, is a cornerstone of many quantitative MS methods. ckisotopes.combuchem.com These labeled compounds act as internal standards, allowing for precise and accurate quantification of protein levels.
Isotope-Coded Affinity Tag (ICAT) and SILAC-like Labeling Strategies
Two prominent methods in quantitative proteomics are Isotope-Coded Affinity Tag (ICAT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
The ICAT method was one of the earliest techniques developed for quantitative proteomics using stable isotopes. ckisotopes.comcuni.cz The ICAT reagent has three components: a reactive group that targets specific amino acid side chains (typically cysteine), a biotin (B1667282) tag for affinity purification, and an isotope-coded linker. ckisotopes.comresearchgate.net The linker exists in two forms: a "light" version and a "heavy" version. In the original ICAT reagents, the heavy version incorporated eight deuterium atoms. ckisotopes.com To compare two proteomes, one is labeled with the light reagent and the other with the heavy reagent. The samples are then combined, digested, and the labeled peptides are isolated using the biotin tag. In the mass spectrometer, the same peptide from the two samples will appear as a pair of peaks separated by the mass difference of the linker (e.g., 8 Daltons for the D₈-ICAT reagent), and the ratio of their intensities reflects the relative abundance of the protein. ckisotopes.comresearchgate.net
SILAC is a metabolic labeling approach where cells are grown in media containing either a normal ("light") or a heavy stable isotope-labeled version of an essential amino acid (e.g., ¹³C- or ¹⁵N-labeled arginine or lysine). sigmaaldrich.comsigmaaldrich.com After several cell divisions, the heavy amino acid is fully incorporated into the proteome. sigmaaldrich.com The "light" and "heavy" cell populations can then be subjected to different treatments, combined, and analyzed by MS. Peptides containing the heavy amino acid will be heavier, and the relative protein abundance is determined by comparing the intensities of the light and heavy peptide pairs. sigmaaldrich.com
While carbon-13 and nitrogen-15 (B135050) are the most common isotopes used in SILAC, deuterium can also be used. sigmaaldrich.comsigmaaldrich.com However, deuterium labeling can sometimes be problematic in LC-MS based proteomics because the deuterated compounds may have slightly different retention times on reversed-phase liquid chromatography columns compared to their non-deuterated counterparts, which can complicate quantification. researchgate.netsigmaaldrich.com Therefore, strategies incorporating deuterated valine, such as DL-Valine-2,3-D2, are more analogous to SILAC principles when used in whole-animal studies (termed SILAM, for Stable Isotope Labeling in Mammals) or as spiked-in standards, rather than in traditional cell culture SILAC. ckisotopes.com In these contexts, the deuterated amino acid is incorporated into proteins, enabling their quantification by mass spectrometry. ckisotopes.com
| Labeling Strategy | Principle | Role of Deuterated Valine | Citation |
| ICAT | Chemical labeling of cysteine residues with light (D₀) or heavy (D₈) tags. | The deuterium in the "heavy" tag creates the mass difference for quantification. | ckisotopes.comresearchgate.net |
| SILAC/SILAM | Metabolic incorporation of light or heavy amino acids into proteins. | DL-Valine-2,3-D2 can be incorporated into proteins, serving as a "heavy" amino acid for relative quantification. | ckisotopes.comsigmaaldrich.com |
Quantitative Proteomics and Turnover Studies
The use of stable isotope-labeled amino acids is a cornerstone of modern quantitative proteomics, enabling the precise measurement of protein dynamics within complex biological systems. DL-Valine-2,3-D2 is employed as a metabolic tracer to investigate the rates of protein synthesis and degradation, collectively known as protein turnover.
In a typical protein turnover study, an organism or cell culture is supplied with a medium containing DL-Valine-2,3-D2. As new proteins are synthesized, this "heavy" valine variant is incorporated into their polypeptide chains. Over time, the proteome is extracted, digested into peptides, and analyzed using mass spectrometry. rsc.org The key analytical method employed is isotope-dilution mass spectrometry (IDMS), which is recognized for its high accuracy, sensitivity, and reproducibility in quantifying molecules in complex samples. rsc.orgresearchgate.net
The mass spectrometer simultaneously detects the signals from peptides containing the natural "light" valine and those containing the "heavy" DL-Valine-2,3-D2. rsc.org The mass difference created by the two deuterium atoms allows for their distinct identification. By measuring the ratio of the heavy to light peptide signals over a specific time course, researchers can calculate the rate at which new proteins are synthesized (incorporation of the heavy label) and the rate at which existing proteins are degraded (disappearance of the light, unlabeled proteins). yale.eduaip.org This approach provides a dynamic view of the proteome, which is crucial for understanding cellular responses to various stimuli, disease states, or therapeutic interventions. uzh.ch
The quantitative data derived from these experiments are vital for building kinetic models of proteostasis and identifying proteins with altered stability in different physiological or pathological conditions. researchgate.net
Table 1: Applications of DL-Valine-2,3-D2 in Proteomics
| Application Area | Technique | Research Findings |
|---|---|---|
| Protein Turnover | Isotope-Dilution Mass Spectrometry (IDMS) | Measurement of synthesis and degradation rates of individual proteins in living systems. rsc.orgaip.org |
| Quantitative Proteomics | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or similar metabolic labeling approaches | Relative and absolute quantification of protein abundance between different cellular states. uzh.chumich.edu |
| Metabolic Flux Analysis | Mass Spectrometry | Tracing the metabolic fate of valine and its contribution to various biosynthetic pathways. rsc.org |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy Studies
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the chemical structure and conformation of molecules by probing their vibrational modes. rsc.orgresearchgate.net Isotopic substitution is a powerful strategy in these fields to simplify complex spectra and assign specific vibrational bands to particular atomic motions. rsc.orgthermofisher.com
While specific studies focusing exclusively on DL-Valine-2,3-D2 are not prevalent, the principles of isotopic labeling in vibrational spectroscopy are well-established. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) at the C2 (alpha-carbon) and C3 (beta-carbon) positions significantly increases the reduced mass of the C-D bond compared to the C-H bond. According to the principles of molecular vibrations, this mass increase causes a predictable shift of the corresponding vibrational frequencies to lower wavenumbers (a "red-shift").
This isotopic shift is particularly useful for disentangling complex spectral regions where multiple vibrational modes overlap. For instance, C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ region of an infrared or Raman spectrum. The corresponding C-D stretching vibrations are expected to shift to approximately 2100–2250 cm⁻¹, a region that is often less crowded, allowing for clearer observation. researchgate.net Similarly, C-H bending and rocking modes would also shift to lower frequencies upon deuteration.
By incorporating DL-Valine-2,3-D2 into a peptide or protein, researchers can selectively track the environment and conformation of that specific residue. For example, time-resolved FTIR studies have utilized deuterated valine to follow the dynamics of peptide self-assembly into gel structures, where the C-D vibrations serve as a localized probe of structural changes. researchgate.net This site-specific labeling allows for the assignment of vibrational modes that would otherwise be obscured in the complex spectrum of the entire protein, providing insights into secondary structure, folding state, and protein dynamics. rsc.org
Table 2: Expected Vibrational Frequency Shifts for DL-Valine-2,3-D2
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) | Spectroscopic Application |
|---|---|---|---|
| C-H/C-D Stretch | 2850 - 3000 | ~2100 - 2250 | Probing the local environment of the valine side chain. researchgate.net |
| C-H/C-D Bend | 1350 - 1480 | ~950 - 1100 | Assigning backbone and side-chain conformations. researchgate.net |
| C-H/C-D Rock | 720 - 1300 | ~550 - 950 | Analyzing conformational changes and molecular interactions. |
Neutron Scattering Applications with Deuterated Biomolecules
Neutron scattering is a uniquely powerful technique for investigating the structure and dynamics of biological macromolecules in solution and other physiological states. Its power is immensely amplified by the use of isotopic labeling, particularly the substitution of hydrogen with deuterium. The key to this synergy lies in the large and distinct difference between the neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (+6.67 fm).
This approach is invaluable in Small-Angle Neutron Scattering (SANS) studies, which probe the size, shape, and conformation of macromolecules and their complexes. By incorporating DL-Valine-2,3-D2, a protein can be uniformly labeled with deuterium. A SANS experiment can then be designed to selectively visualize this protein's structure while it is part of a larger, functioning biological machine. This has been used to determine the positions and structures of individual subunits within ribosomes, viruses, and other multi-component systems.
Furthermore, in techniques like neutron crystallography and inelastic neutron scattering, deuteration helps to locate hydrogen/deuterium atoms, define hydrogen-bonding networks, and study the dynamics of specific molecular groups, providing information that is often inaccessible to other structural biology techniques. researchgate.net
Table 3: Use of Deuterated Valine in Neutron Scattering Techniques
| Technique | Principle | Information Gained with DL-Valine-2,3-D2 Labeling |
|---|---|---|
| Small-Angle Neutron Scattering (SANS) | Contrast Variation | Shape, size, and conformation of a specific protein within a larger complex. |
| Neutron Crystallography | H/D Scattering Length Difference | Precise location of atoms, determination of hydrogen-bonding networks and water structure in protein crystals. researchgate.net |
| Inelastic Neutron Scattering (INS) | Isotope-Dependent Dynamics | Probing the dynamics (e.g., vibrations, diffusion) of the valine side chain and its influence on overall protein motion. |
| Neutron Reflectometry (NR) | Contrast Variation at Interfaces | Structure and orientation of valine-containing peptides or proteins within lipid membranes. |
Analytical Methodologies for Detection and Quantification of Dl Valine 2,3 D2 and Its Derivatives
Mass Spectrometry (MS) Detection Platforms
Mass spectrometry is the cornerstone of analyzing stable isotope-labeled compounds, offering high sensitivity and specificity. ckisotopes.comckisotopes.com It allows for the simultaneous detection of the "heavy" (isotope-enriched) and "light" (native) forms of a compound. ckisotopes.com
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. In the context of DL-Valine-2,3-D2, MS/MS can be used to confirm the location of the deuterium (B1214612) labels by analyzing the fragmentation patterns of the molecule.
Fragmentation Analysis: The derivatized valine molecule is first ionized and then subjected to collision-induced dissociation. The resulting fragment ions provide information about the original structure. For example, TBDMS derivatives of amino acids show characteristic neutral losses, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com By comparing the fragmentation patterns of the deuterated and non-deuterated valine, the positions of the deuterium atoms can be confirmed.
Quantitative Analysis: MS/MS is also widely used for quantification in metabolic studies. The high specificity of monitoring a specific precursor-to-product ion transition minimizes interferences from the sample matrix, leading to accurate and precise measurements.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and the resolution of its isotopic fine structure.
Accurate Mass Measurement: HRMS can distinguish between ions with very similar nominal masses. This is particularly useful in metabolomics to differentiate between various endogenous and exogenous compounds.
Isotopic Distribution: The high resolution of these instruments allows for the clear separation and measurement of the different isotopologues of a molecule. This capability is essential for accurately determining the enrichment of the stable isotope label in DL-Valine-2,3-D2.
Isotope Ratio Mass Spectrometry (IRMS) for Natural Abundance and Enrichment
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of elements in a sample with high precision. researchgate.net It is particularly suited for measuring variations in the natural abundance of stable isotopes and for quantifying the enrichment of a sample with an isotopic label following a tracer study. researchgate.netresearchgate.net
In the context of DL-Valine-2,3-D2, IRMS can be used to determine the ²H/¹H ratio, providing a direct measure of the deuterium enrichment in the valine molecule. The analysis typically involves the combustion of the sample to produce simple gases like hydrogen (H₂), which are then introduced into the mass spectrometer. researchgate.net The instrument measures the ratio of the different isotopic masses (e.g., HD vs. H₂), allowing for the calculation of the isotopic enrichment. mdpi.com
Recent advancements have led to the development of continuous-flow IRMS (CF-IRMS) systems, which can be coupled with gas chromatography (GC) or liquid chromatography (LC). cambridge.orgresearchgate.netresearchgate.net This hyphenation allows for the separation of individual compounds from a complex mixture before isotopic analysis. For instance, GC-Combustion-IRMS (GC-C-IRMS) enables the compound-specific isotope analysis of volatile derivatives of amino acids, while LC-IRMS can be used for the analysis of underivatized amino acids. cambridge.orgresearchgate.net Studies have shown that both GC-C-IRMS and LC-IRMS can provide comparable and accurate measurements of isotopic enrichment for valine. researchgate.net
The precision of IRMS is a key advantage, with the ability to detect small changes in isotopic ratios, often expressed in delta (δ) notation in parts per thousand (per mil, ‰). mdpi.comalexandraatleephillips.com This high precision is crucial for studies investigating subtle changes in metabolism or for determining the natural isotopic abundance in various samples. researchgate.net
Table 1: Comparison of IRMS Techniques for Valine Isotopic Analysis
| Feature | GC-C-IRMS | LC-IRMS |
|---|---|---|
| Sample Derivatization | Required to make amino acids volatile. alexandraatleephillips.com | Not always required. researchgate.net |
| Sensitivity | Generally high. alexandraatleephillips.com | Can be lower than GC-C-IRMS. |
| Precision | High, with standard deviations below 1‰ for natural abundance measurements of ¹³C in valine. researchgate.net | Comparable to GC-C-IRMS. researchgate.net |
| Applications | Compound-specific isotope analysis of volatile compounds. cambridge.org | Analysis of underivatized amino acids in complex biological samples. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Quantitation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and purity of molecules, including isotopically labeled compounds like DL-Valine-2,3-D2. sigmaaldrich.comlifetein.com It provides detailed information about the specific sites of isotopic labeling within a molecule. sigmaaldrich.com
Deuterium (²H) NMR Spectroscopy
Deuterium (²H) NMR spectroscopy is a direct method for observing deuterium nuclei in a molecule. researchgate.net For DL-Valine-2,3-D2, a ²H NMR spectrum would show signals corresponding to the deuterium atoms at the C2 and C3 positions of the valine molecule. The chemical shifts of these signals provide confirmation of the labeling positions, while the integrals of the peaks can be used to determine the relative abundance of the deuterated species and thus the isotopic purity. researchgate.net
²H NMR is particularly valuable for simplifying complex proton (¹H) NMR spectra. researchgate.net The substitution of protons with deuterium, which has a much smaller gyromagnetic ratio, effectively removes ¹H-¹H scalar couplings and reduces dipolar relaxation pathways, leading to sharper signals in the remaining ¹H spectrum. researchgate.net Magic-Angle Spinning (MAS) NMR techniques can be applied to solid samples to gain insights into molecular dynamics. researchgate.netresearchgate.net
Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) NMR for Labeling Verification
While the primary label in DL-Valine-2,3-D2 is deuterium, the compound may also be enriched with other stable isotopes like ¹³C and ¹⁵N for more complex studies. sigmaaldrich.comnih.gov ¹³C and ¹⁵N NMR spectroscopy are essential for verifying the incorporation and position of these labels. sigmaaldrich.comnih.gov
Uniform or selective labeling with ¹³C and ¹⁵N is a common strategy in protein NMR studies to facilitate resonance assignment and structure determination. sigmaaldrich.comnih.gov For instance, uniform ¹³C and ¹⁵N labeling allows for the use of multidimensional correlation experiments to trace the backbone and side chains of a protein. sigmaaldrich.com In the context of DL-Valine-2,3-D2, if the compound were also labeled with ¹³C, the ¹³C NMR spectrum would show characteristic shifts and couplings that confirm the position of the ¹³C atoms.
Table 2: NMR Techniques for Isotopic Analysis of Labeled Valine
| NMR Technique | Information Obtained | Application to DL-Valine-2,3-D2 |
|---|---|---|
| ²H NMR | Direct detection of deuterium, isotopic purity, and labeling position. researchgate.netresearchgate.net | Confirms deuterium at C2 and C3 positions and quantifies enrichment. |
| ¹³C NMR | Verification of ¹³C labeling, structural information. sigmaaldrich.com | Used if the molecule is also ¹³C labeled; confirms label position. |
| ¹⁵N NMR | Verification of ¹⁵N labeling, particularly in proteins. nih.gov | Used if the molecule is also ¹⁵N labeled; confirms label position. |
Recovery Correction in Quantitative NMR Spectroscopy using Deuterated Standards
Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance in a sample without the need for identical reference standards. resolvemass.ca It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. researchgate.net
In qNMR, an internal or external standard with a known concentration and purity is used for quantification. sigmaaldrich.com Deuterated compounds, including deuterated solvents, can serve as internal standards. researchgate.net However, when analyzing complex mixtures or after sample preparation steps like chromatography, analyte loss can occur. To address this, recovery correction methods have been developed.
One such method is the Internal Standard Recovery Correction (ISRC)-HPLC-qNMR. bwise.kr In this approach, an internal standard is added to the sample before separation by high-performance liquid chromatography (HPLC). The analyte and the internal standard are collected in the same fraction, and their ratio is determined by qNMR. By comparing this ratio to the initial ratio in the sample, a recovery correction factor can be calculated and applied to determine the accurate concentration of the analyte. bwise.kr This technique is particularly useful for correcting for losses during sample preparation and ensuring accurate quantification. bwise.kr
Sample Preparation Strategies for Biological Matrices
The analysis of DL-Valine-2,3-D2 in biological matrices such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins and phospholipids. uni-muenchen.debiotage.com The choice of sample preparation method depends on the analytical technique to be used and the nature of the biological matrix. biotage.com
Common sample preparation techniques include:
Protein Precipitation: This is a simple and widely used method to remove proteins from biological fluids. uni-muenchen.de It typically involves the addition of an organic solvent like methanol (B129727) or acetonitrile, or an acid like trichloroacetic acid, to the sample, which causes the proteins to precipitate out of solution. uni-muenchen.de
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. biotage.com
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge or a 96-well plate to selectively retain the analyte of interest or the interfering components of the matrix. biotage.com The analyte is then eluted with a suitable solvent.
Derivatization: For GC-based analysis, amino acids like valine need to be derivatized to increase their volatility and thermal stability. alexandraatleephillips.comresearchgate.net Common derivatization reagents include chloroformates and silylating agents. researchgate.net Derivatization can also be used to improve the chromatographic properties or detection sensitivity in LC-MS analysis. nih.govnih.gov
The goal of any sample preparation strategy is to obtain a clean extract of the analyte with high recovery, while minimizing matrix effects that can suppress or enhance the analytical signal, particularly in mass spectrometry. uni-muenchen.debiotage.com The use of an isotopically labeled internal standard, such as DL-Valine with a different isotopic labeling pattern (e.g., D8-Valine), is highly recommended to correct for analyte losses during sample preparation and for variations in instrument response. nih.gov
Table 3: Common Chemical Compounds
| Compound Name |
|---|
| DL-Valine-2,3-D2 |
| Deuterium |
| Valine |
| Hydrogen |
| Carbon |
| Nitrogen |
| D-glucose |
| Benzoic acid |
| THF-d8 |
| Avermectin B1a |
| Ethyl paraben |
| Methanol |
| Acetonitrile |
| Trichloroacetic acid |
| D8-Valine |
| N(O,S)-ethoxycarbonyl ethyl ester |
| Aspartic acid |
| Threonine |
| Serine |
| Glutamic acid |
| Proline |
| Glycine (B1666218) |
| Alanine |
| Cysteine |
| Leucine (B10760876) |
| Isoleucine |
| Lysine |
| Methionine |
| Phenylalanine |
| Arginine |
| Histidine |
| Tyrosine |
| Tryptophan |
| Glutamine |
| Asparagine |
| Ornithine |
| Citrulline |
| Homoserine |
| Urocanic acid |
| Pyruvate (B1213749) |
| α-ketobutyrate |
| α-ketoisovalerate |
| Succinic acid |
| Urea |
| Ammonia |
| Ammonium chloride |
| Ammonium sulfate |
| Performic acid |
| Phenol |
| Ninhydrin |
| Acetyl chloride |
| 1-butanol |
| Heptafluorobutyl chloroformate |
| Isooctane |
| Chloroform |
| Dimethyl sulfoxide |
| Deuterium oxide |
| Acetone |
| 2,4-dichlorophenoxyacetic acid |
| 5-fluoro-d4-deutero-tryptophan |
| 15Nδ1-Histidine |
| 15Nε2-Histidine |
| Malate synthase G |
| Oxalic acid |
| cis-Urocanic acid |
| N-acetyl-L-valine |
| L-isoleucine-15N |
| L-methionine-2,3,3,4,4-d5-methyl-d3 |
| L-glutamic acid-15N |
| Glycine-2,2-d2 |
| L-alanine-3,3,3-d3 |
| DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride |
| vc-MMAE |
| cAC10 |
| L-leucine |
| L-threonine (4-13C; 2,3-D2) |
| L-alanine (3-13C, 99%; 2-D, 96%) |
| L-methionine (methyl-13C, 99%) |
| L-methionine (2,3,3,4,4-D5, 98%; methyl-13CH3, 99%) |
| α-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 98%; 3-methyl-D2, 4,4-D2, 98%) |
| α-Ketoisovaleric acid, sodium salt (1,2,3,4-13C4, 99%; 3,4',4',4'-D4, 97-98%) |
| Sodium pyruvate (3-13C, 99%) |
| Sodium pyruvate (13C3, 99%) |
| L-Valine (dimethyl-13C2, 99%) |
| L-Valine (U-13C5, 97-99%; U-D8, 97-99%; 15N, 97-99%) |
| L-Valine (1-13C, 99%) |
| L-Valine (2-13C, 99%) |
| L-Valine (dimethyl-13C2, 99%) |
| L-Valine (13C5, 99%) |
| L-Valine (3-D, 98%) |
| L-Valine (D8, 98%) |
| L-Valine (15N, 98%) |
| L-Valine (1-13C, 99%;15N, 98%) |
| L-Valine (2-13C, 99%;15N, 98%) |
| L-Valine (13C5, 99%;15N, 99%) |
| L-Valine (D8, 96%;15N, 96%) |
| L-Valine (13C5, 95-97%; 2,3-D2, 97%; 15N, 96-99%) |
| L-Valine (13C5, 97-99%; D8, 97-99%;15N, 97-99%) |
| L-Valine, N-acetyl (15N, 98%) |
| DL-Valine (1-13C, 99%) |
| DL-Valine (2-13C, 99%) |
| DL-Valine (D8, 98%) |
| DL-Valine (15N, 98%) |
Kinetic Isotope Effects Kie and Mechanistic Studies Involving Deuterated Valine
Theoretical Framework of Kinetic Isotope Effects
The theoretical basis for Kinetic Isotope Effects (KIEs) lies in the difference in zero-point vibrational energy between bonds involving lighter and heavier isotopes. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a "normal" primary kinetic isotope effect (kH/kD > 1).
Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond breaking. These effects arise from changes in vibrational frequencies at the transition state compared to the ground state and can provide valuable information about the geometry and hybridization of the transition state.
Measurement of Deuterium (B1214612) KIEs in Enzymatic Reactions
The measurement of deuterium KIEs in enzymatic reactions involving a substrate like DL-Valine-2,3-D2 would typically be carried out using competitive or non-competitive methods.
Non-competitive methods involve separate experiments with the deuterated and non-deuterated substrates. The initial rates of the reactions are measured under identical conditions, and the KIE is calculated as the ratio of the rates (kH/kD).
Competitive methods involve a single experiment where the enzyme is presented with a mixture of the deuterated and non-deuterated substrates. The relative amounts of the products formed from each substrate are measured, often using mass spectrometry or NMR spectroscopy, to determine the KIE.
Table 1: Hypothetical Methods for Measuring KIE with DL-Valine-2,3-D2
| Method | Description | Data Output |
|---|---|---|
| Mass Spectrometry | Analysis of product mixtures from competitive experiments to determine the ratio of deuterated to non-deuterated products. | Product ion intensities |
| NMR Spectroscopy | Monitoring the reaction progress of both isotopologues simultaneously in a competitive experiment. | Signal integrals over time |
Elucidation of Transition States and Rate-Limiting Steps
The magnitude of the observed KIE provides insight into the transition state of the rate-limiting step of an enzymatic reaction. For a reaction involving the cleavage of the C-2 or C-3 hydrogen of valine, a large primary KIE would suggest that this C-H bond cleavage occurs in the rate-limiting step and that the transition state is relatively symmetric. A smaller KIE might indicate that the C-H bond cleavage is only partially rate-limiting or that the transition state is asymmetric.
Secondary KIEs observed with DL-Valine-2,3-D2 could help to define the structure of the transition state more precisely. For instance, a change in hybridization at the C-2 or C-3 position from sp3 in the ground state to sp2 in the transition state would be expected to produce a normal secondary KIE.
Intramolecular Isotope Effects and Stereochemical Insights
Intramolecular KIE studies with a molecule like DL-Valine-2,3-D2, if it were asymmetrically deuterated, could provide information about the stereochemical course of an enzymatic reaction. By determining which specific deuterium atom is removed, the stereoselectivity of the enzyme can be elucidated. This type of analysis is critical for understanding the precise three-dimensional interactions between the substrate and the enzyme's active site.
Computational Chemistry and Modeling of Deuterated Valine Systems
Molecular Dynamics Simulations of Deuterated Proteins
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov By incorporating deuterated amino acids like DL-Valine-2,3-D2 into protein structures, MD simulations can provide insights into how isotopic substitution affects protein stability, dynamics, and function.
The introduction of deuterium (B1214612) can lead to measurable changes in protein stability. researchgate.net Valine, along with leucine (B10760876) and isoleucine, often forms hydrophobic clusters that are crucial for the stability of globular proteins. researchgate.net MD simulations can model how the altered vibrational dynamics of C-D bonds compared to C-H bonds within these hydrophobic cores influence protein packing and flexibility. nih.govresearchgate.net These simulations can help rationalize experimental observations from techniques like differential scanning calorimetry and reversed-phase high-performance liquid chromatography, which have shown that deuteration can lead to small but definite changes in the thermal stability of proteins. researchgate.net
Furthermore, MD simulations can explore the impact of deuteration on protein dynamics at an atomic level. nih.govnih.gov Proteins are not static entities but are constantly in motion, sampling a range of conformations. nih.govbiorxiv.org These motions are critical for their function. MD simulations can track the trajectories of individual atoms and analyze how the increased mass of deuterium in valine residues dampens certain vibrational modes, potentially altering the flexibility of local regions or even the global conformational landscape of the protein. nih.govresearchgate.net For instance, simulations can reveal changes in the motional amplitudes of the valine side chains, providing a detailed picture that complements experimental NMR data. researchgate.net
| Application Area | Specific Focus of Simulation | Potential Insights |
|---|---|---|
| Protein Stability | Analysis of hydrophobic cores containing deuterated valine. | Understanding how altered van der Waals interactions and vibrational entropy due to deuteration affect the free energy of folding and overall protein stability. researchgate.net |
| Protein Dynamics | Calculation of atomic fluctuations and conformational ensembles. | Elucidation of how isotopic substitution modifies local and global flexibility, which can impact enzyme catalysis and protein-protein interactions. nih.govresearchgate.net |
| Conformational Transitions | Simulation of protein folding and unfolding pathways. | Assessing whether the kinetic barriers for conformational changes are altered by the presence of deuterated residues. nih.gov |
Quantum Mechanical Calculations for Deuterium Exchange and Reactivity
Quantum mechanical (QM) calculations provide a fundamental understanding of chemical bonding, reaction mechanisms, and kinetic isotope effects (KIEs). wikipedia.orglibretexts.org For systems involving DL-Valine-2,3-D2, QM methods are essential for predicting and interpreting the consequences of deuterium substitution on chemical reactions, particularly enzymatic reactions.
A primary application of QM calculations is the prediction of KIEs. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The difference in zero-point energy between a C-H and a C-D bond is a key factor; the C-D bond has a lower zero-point energy, making it stronger and harder to break. libretexts.org QM calculations, often using density functional theory (DFT), can accurately predict the magnitude of these effects. wikipedia.org This is particularly relevant for enzymes that catalyze reactions involving the cleavage of a C-H bond at the valine side chain.
Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is an experimental technique used to probe protein conformation and dynamics. acs.orgresearchgate.netacs.org QM calculations can help to interpret HDX data by providing insights into the intrinsic exchange rates of specific amide protons. researchgate.net While DL-Valine-2,3-D2 involves deuteration at non-exchangeable positions, understanding the principles of deuterium exchange is crucial in the broader context of using isotopes to study protein science.
Furthermore, QM calculations can elucidate how deuteration affects reaction mechanisms. In some enzymatic reactions, quantum mechanical tunneling plays a significant role, where a particle can pass through a potential energy barrier rather than going over it. researchgate.netpnas.org The probability of tunneling is highly dependent on mass. pnas.org By comparing the reaction coordinates and activation energies for the protiated and deuterated substrates, QM calculations can determine the contribution of tunneling to the enzymatic rate enhancement. researchgate.net
| Computational Method | Parameter Calculated | Scientific Insight |
|---|---|---|
| Density Functional Theory (DFT) | Kinetic Isotope Effects (kH/kD) | Predicts the change in reaction rate upon deuteration, helping to identify rate-determining steps in enzymatic reactions. wikipedia.org |
| Transition State Theory | Activation Energies (Ea) | Determines the energy barrier for a reaction, revealing how deuteration can alter the reaction pathway. researchgate.net |
| Quantum Tunneling Calculations | Tunneling Probability | Assesses the role of quantum tunneling in hydrogen transfer reactions involving valine. pnas.org |
In Silico Modeling of Metabolic Networks with Isotopic Tracers
In silico modeling of metabolic networks, often referred to as metabolic flux analysis (MFA), is a powerful technique for quantifying the flow of metabolites through the intricate web of biochemical reactions within a cell. researchgate.netmit.edu Using isotopically labeled substrates, such as DL-Valine-2,3-D2, as tracers allows researchers to track the fate of atoms through various metabolic pathways.
The core of this approach lies in creating a computational model of the cell's metabolic network, which includes all known biochemical reactions and transport processes. mdpi.comkbase.usnih.gov When the cell is supplied with a deuterated tracer like DL-Valine-2,3-D2, the deuterium atoms are incorporated into other molecules as the valine is metabolized. By measuring the isotopic labeling patterns of downstream metabolites (often amino acids from protein hydrolysates) using techniques like mass spectrometry or NMR, researchers can deduce the relative activities of different metabolic pathways. mit.edu
Constraint-based modeling techniques, such as Flux Balance Analysis (FBA), are often employed to analyze these large-scale metabolic models. researchgate.netresearchgate.net These models can predict the distribution of metabolic fluxes that are consistent with the observed isotopic labeling data. This allows for a quantitative understanding of cellular physiology and how it responds to genetic or environmental perturbations. nih.gov The use of deuterated valine can provide specific information on the catabolism of branched-chain amino acids and their contribution to other metabolic pathways, such as the citric acid cycle. researchgate.net
| Modeling Approach | Experimental Input | Output/Insight |
|---|---|---|
| Metabolic Flux Analysis (MFA) | Isotopic labeling patterns from metabolites after feeding DL-Valine-2,3-D2. | Quantitative flux values for intracellular reactions, revealing the activity of specific pathways. researchgate.netmit.edu |
| Flux Balance Analysis (FBA) | A genome-scale metabolic model and the isotopic tracer data. | Prediction of growth rates and metabolic by-product secretion; identification of essential pathways. researchgate.netmdpi.com |
| Dynamic Metabolic Modeling | Time-course isotopic labeling data. | Understanding the temporal adjustments of metabolic fluxes in response to stimuli. mdpi.com |
Chemoinformatics and Database Resources for Deuterated Compounds
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. For deuterated compounds like DL-Valine-2,3-D2, chemoinformatics databases and tools are crucial for organizing, searching, and analyzing relevant data. srmist.edu.inosdd.net
Several large-scale chemical databases, such as PubChem, ChemSpider, and ChEMBL, serve as repositories for information on chemical structures, properties, and biological activities. srmist.edu.inosdd.netneovarsity.orgnih.gov These databases contain entries for a vast number of compounds, including isotopically labeled ones. For instance, DL-Valine-2,3-D2 can be found in databases like ChemSpider, which provides synonyms, structural identifiers, and links to suppliers. chemspider.comcymitquimica.com
These databases are essential for researchers in several ways:
Compound Identification: They provide standardized identifiers (like CAS numbers) and structural information (like SMILES strings) that ensure researchers are referring to the same molecule. srmist.edu.inacs.org
Property Prediction: Many chemoinformatics platforms offer tools to predict physicochemical properties of molecules, which can be useful for experimental design.
Data Aggregation: They aggregate data from various sources, including scientific literature and patents, making it easier to find relevant information about a specific deuterated compound. neovarsity.orgnih.gov
Specialized databases also exist that focus on particular types of data, such as NMR spectra or metabolic pathways. osdd.netacs.orgnih.gov For example, the NAPROC-13 database contains 13C NMR data for a large number of natural products, and it includes information on the deuterated solvents used for analysis, which can be leveraged as an indicator of solubility. acs.orgnih.gov While not specific to deuterated compounds themselves, these resources are part of the broader chemoinformatic landscape that supports research involving isotopic labeling.
| Database | Type of Information | Utility for DL-Valine-2,3-D2 Research |
|---|---|---|
| PubChem | Chemical structures, biological activities, substance information. srmist.edu.in | Finding basic information, literature links, and bioactivity data for valine and its analogs. nih.gov |
| ChemSpider | Chemical structures, properties, and data from hundreds of sources. osdd.net | Aggregates information on DL-Valine-2,3-D2, including suppliers and identifiers. chemspider.com |
| ChEMBL | Bioactive molecules with drug-like properties and their targets. osdd.netneovarsity.org | Searching for bioactivity data of compounds structurally related to valine. |
| ZINC | Commercially available compounds for virtual screening. osdd.netnih.gov | Identifying potential sources for purchasing deuterated amino acids for experimental studies. |
Emerging Research Areas and Future Perspectives for Dl Valine 2,3 D2
Challenges and Opportunities in Deuterated Amino Acid Research
Despite the significant progress, several challenges and exciting opportunities remain in the field of deuterated amino acid research.
Challenges:
Cost and Availability: The synthesis of isotopically labeled compounds, particularly those with high isotopic purity and specific labeling patterns, can be expensive, limiting their widespread use. pnas.org
Analytical Sensitivity and Resolution: While techniques like SRS and MSI are powerful, there is always a need for improved sensitivity and spatial resolution to probe metabolic processes at ever-finer scales.
Complexity of Biological Systems: Interpreting the data from tracer experiments in complex, multicellular organisms remains a significant challenge, requiring sophisticated analytical and computational tools.
Opportunities:
Drug Discovery and Development: The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, can be exploited to improve the metabolic stability and pharmacokinetic properties of drugs. nih.gov
Personalized Medicine: By using deuterated tracers to assess an individual's metabolic profile, it may be possible to develop personalized therapeutic strategies for a variety of diseases.
Understanding Disease Mechanisms: Isotopic tracers will continue to be instrumental in unraveling the complex metabolic alterations that underlie diseases like cancer, neurodegenerative disorders, and metabolic syndrome. mybiosource.comresearchgate.net
Development of Novel Biomaterials: The unique properties of deuterated compounds could be harnessed to create new polymers and other materials with enhanced thermal or chemical stability. j-parc.jp
The continued development of analytical technologies and synthetic methodologies will undoubtedly expand the applications of DL-Valine-2,3-D2 and other deuterated amino acids, solidifying their role as indispensable tools in modern biological and biomedical research.
Q & A
Q. What is the methodological role of DL-Valine-2,3-D2 in NMR-based metabolomic studies?
DL-Valine-2,3-D2 serves as an internal reference standard for recovery correction in NMR spectroscopy. This is critical for quantifying metabolites in complex biological matrices like brain tissue extracts. The compound’s deuterium labeling ensures it does not overlap with endogenous valine signals, enabling precise measurement of metabolite recovery rates. For example, in perchloric acid (PCA) extracts, DL-Valine-2,3-D2 exhibited a recovery rate of 89.4 ± 3.9%, comparable to creatine (89.7 ± 3.9%), validating its reliability for normalization .
Q. How is DL-Valine-2,3-D2 validated as an internal standard in experimental workflows?
Validation involves spiking known concentrations of DL-Valine-2,3-D2 into biological matrices (e.g., 0.5–8 mM in PCA extracts) and measuring its recovery via NMR. Equivalent recovery rates between the deuterated standard and endogenous metabolites (e.g., creatine) confirm its suitability. Statistical metrics like coefficient of variation (CV) are calculated pre- and post-correction to assess precision improvements .
Q. What isotopic purity is required for DL-Valine-2,3-D2 in quantitative studies?
A minimum isotopic purity of 98 atom% deuterium is recommended to avoid signal interference from non-deuterated contaminants. This ensures accurate quantification in applications like metabolic flux analysis or recovery correction .
Advanced Research Questions
Q. How can DL-Valine-2,3-D2 be optimized for use in heterogeneous biological matrices?
Optimization involves testing concentration ranges (e.g., 0.5–8 mM) to balance signal-to-noise ratios and avoid saturation. In rat brain studies, 7 µmol of DL-Valine-2,3-D2 was added externally to PCA extracts, achieving a recovery rate of 90.6 ± 9.2%. Matrix-specific adjustments, such as pH or extraction protocols, may further enhance reproducibility .
Q. How do researchers resolve data discrepancies when DL-Valine-2,3-D2 recovery rates vary across experiments?
Discrepancies arise from matrix effects (e.g., protein binding or pH variations). To address this, recovery factors are calculated for each experiment, and metabolite concentrations are adjusted using the formula:
This method reduced CVs from 10–17% to 7–16% in rat brain metabolite studies, improving statistical significance for differences in alanine and taurine levels .
Q. What are the implications of using DL-Valine-2,3-D2 in metabolic flux analysis (MFA) for isotope tracing?
DL-Valine-2,3-D2 can track valine metabolism in pathways like the citric acid cycle or amino acid synthesis. However, its racemic (DL) form requires separation from endogenous L-valine via chiral chromatography to avoid confounding results. Advanced MFA workflows integrate this separation step with mass spectrometry or NMR for dynamic flux quantification .
Q. How does DL-Valine-2,3-D2 improve detection sensitivity in longitudinal studies of drug-induced metabolic changes?
In 5-fluorouracil (5-FU)-induced brain damage models, recovery correction using DL-Valine-2,3-D2 enabled detection of subtle metabolic shifts (e.g., alanine: 0.75 vs. 0.86 µmol/g, p<0.05). Without correction, these differences were statistically insignificant due to higher variability .
Methodological Considerations
- Experimental Design : Include a dilution series of DL-Valine-2,3-D2 to validate linearity in recovery rates across expected concentration ranges.
- Data Normalization : Use recovery-corrected values for all downstream analyses to mitigate batch effects.
- Quality Control : Verify isotopic purity via mass spectrometry before application, as lower purity (e.g., <95 atom% D) introduces quantification errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
